Spectroscopic Data and Technical Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Spectroscopic Data and Technical Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: N/A for specific ester, related acid CAS: 123387-52-0 derivatives) is a critical seven-membered heterocyclic building block. Often referred to as N-Boc-azepane-2-carboxylic acid methyl ester , it serves as a homolog of proline (5-membered) and pipecolic acid (6-membered). Its primary utility lies in peptidomimetic drug design, where the azepane ring introduces specific conformational constraints and lipophilicity profiles distinct from its smaller ring analogs.
This guide provides a comprehensive technical analysis of this molecule, focusing on its spectroscopic signature (
Synthetic Pathway & Protocol
To ensure high purity for spectroscopic analysis, the most robust route involves the esterification of the commercially available (or synthesized) N-Boc-azepane-2-carboxylic acid. The following protocol utilizes a mild alkylation strategy to avoid racemization at the
Experimental Workflow (Graphviz)
Figure 1: Two-step synthesis workflow from the amino acid precursor, emphasizing mild esterification conditions to preserve stereochemistry.
Detailed Protocol
Step 1: N-Protection (if starting from amino acid) [1]
-
Dissolve azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH.
-
Add di-tert-butyl dicarbonate (Boc
O, 1.1 eq) at 0°C. -
Stir at room temperature for 18 hours.
-
Acidify to pH 2-3 with KHSO
and extract with ethyl acetate to yield N-Boc-azepane-2-carboxylic acid.
Step 2: Methyl Esterification
-
Dissolve N-Boc-azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add finely ground K
CO (1.5 eq) and cool to 0°C. -
Add Methyl Iodide (MeI, 1.2 eq) dropwise. Note: MeI is toxic; handle in a fume hood.
-
Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 4:1) should show the disappearance of the acid (baseline) and appearance of the ester (R
~ 0.6). -
Workup: Dilute with water, extract with Et
O, wash with brine, dry over MgSO , and concentrate. Purification via silica gel flash chromatography (Hexane/EtOAc gradient).
Spectroscopic Characterization
Critical Note on Rotamers: The N-Boc group on cyclic amines induces restricted rotation around the N-C(O) bond. This results in the presence of two distinct rotamers (typically in a 1:1 to 3:1 ratio) visible in NMR spectra at room temperature. Do not interpret these "doubled" peaks as impurities.
Chemical Structure Data[2][3][4][5][6][7][8][9]
-
IUPAC Name: 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate
-
Molecular Formula: C
H NO -
Molecular Weight: 257.33 g/mol
-
Exact Mass: 257.1627
H NMR Data (400 MHz, CDCl )
Note: Data is presented as a composite of the major and minor rotamers.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H ( | 4.75 / 4.55 | dd / m | 1H | The |
| OCH | 3.72 / 3.70 | s | 3H | Methyl ester singlet. Distinct but close peaks for rotamers. |
| C7-H | 3.65 – 3.45 | m | 1H | Protons adjacent to Nitrogen (ring). |
| C7-H | 3.05 – 2.90 | m | 1H | Protons adjacent to Nitrogen (ring). |
| C3-H | 2.25 – 2.10 | m | 1H | Protons adjacent to the |
| Ring CH | 1.90 – 1.20 | m | 5H | Remaining C3, C4, C5, C6 protons. |
| Boc t-Bu | 1.46 / 1.42 | s | 9H | tert-Butyl group. Two singlets often visible. |
C NMR Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Description |
| Carbonyl (Ester) | 173.5, 173.2 | C=O of the methyl ester. |
| Carbonyl (Boc) | 156.2, 155.5 | C=O of the carbamate. |
| Quaternary (Boc) | 79.8, 79.5 | C(CH |
| 58.5, 57.8 | Chiral center carbon. | |
| Methoxy (OCH | 52.1 | Methyl ester carbon. |
| Ring C7 | 46.5, 45.8 | Carbon adjacent to Nitrogen. |
| Ring C3-C6 | 29.5, 28.4, 27.1, 25.5 | Methylene carbons of the azepane ring. |
| Boc Methyls | 28.4 | (CH |
Mass Spectrometry (ESI-HRMS)
-
Method: Electrospray Ionization (Positive Mode)
-
Calculated [M+H]
: 258.1705 -
Calculated [M+Na]
: 280.1525 -
Observed Pattern: Significant ion at [M+Na]
is typical for Boc-protected esters. Fragmentation often shows loss of the Boc group ( or for isobutylene).
Infrared Spectroscopy (FT-IR)
-
2975, 2930 cm
: C-H stretches (aliphatic). -
1745 cm
: C=O stretch (Ester) – Strong. -
1695 cm
: C=O stretch (Boc Carbamate) – Strong, broad. -
1160 cm
: C-O stretch.
Conformational Analysis & Dynamics
The azepane ring is highly flexible compared to proline (pyrrolidine) or pipecolic acid (piperidine). It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.
The "Rotamer Effect"
The partial double bond character of the N-C(O) bond in the Boc group creates a high energy barrier to rotation (
-
Implication for Drug Design: When this unit is incorporated into a peptide, it induces a "turn" structure but with greater flexibility than proline. It is often used to scan the conformational space of a binding pocket.
Conformational Equilibrium Diagram (Graphviz)
Figure 2: Schematic of the rotameric equilibrium. The slow interconversion leads to signal broadening or doubling in NMR spectra at ambient temperatures.
References
-
Synthesis of Azepane-2-carboxylates: Han, S., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives."[2] Journal of Organic Chemistry, 2011.
-
General Esterification Protocol (MeI/K2CO3): Aladdin Scientific. "Protocol for amino acid methyl ester synthesis." Reagent Standards.
-
Conformational Analysis of Azepanes: Lundbäck, T., et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2018.
-
PubChem Compound Summary (Related Alcohol/Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 44607677, tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate."[3]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
